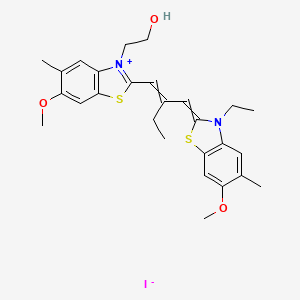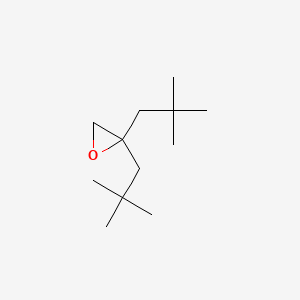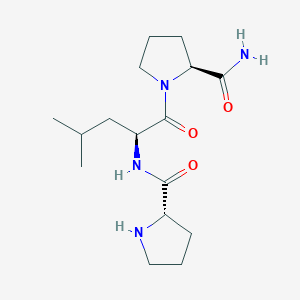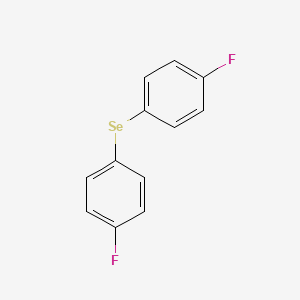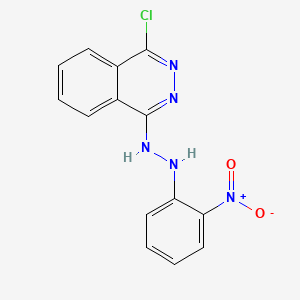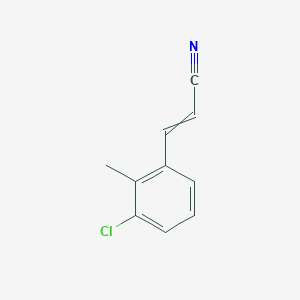
3-(3-Chloro-2-methylphenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-2-methylphenyl)prop-2-enenitrile is an organic compound with the molecular formula C10H8ClN It is a derivative of cinnamaldehyde, where the aldehyde group is replaced by a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-methylphenyl)prop-2-enenitrile typically involves the reaction of 3-chloro-2-methylbenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-2-methylphenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products
Oxidation: 3-(3-Chloro-2-methylphenyl)propanoic acid.
Reduction: 3-(3-Chloro-2-methylphenyl)prop-2-enamine.
Substitution: 3-(3-Amino-2-methylphenyl)prop-2-enenitrile or 3-(3-Mercapto-2-methylphenyl)prop-2-enenitrile.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-2-methylphenyl)prop-2-enenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-2-methylphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitrile group can interact with active sites of enzymes, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chlorophenyl)prop-2-enenitrile: Similar structure but with the chloro group in a different position.
3-(3-Methylphenyl)prop-2-enenitrile: Lacks the chloro group, affecting its reactivity and applications.
3-(3-Chloro-4-methoxyphenyl)prop-2-enenitrile: Contains an additional methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
3-(3-Chloro-2-methylphenyl)prop-2-enenitrile is unique due to the presence of both a chloro and a methyl group on the aromatic ring, which can significantly influence its reactivity and interactions with other molecules. This combination of substituents makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
64562-63-6 |
|---|---|
Molekularformel |
C10H8ClN |
Molekulargewicht |
177.63 g/mol |
IUPAC-Name |
3-(3-chloro-2-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C10H8ClN/c1-8-9(5-3-7-12)4-2-6-10(8)11/h2-6H,1H3 |
InChI-Schlüssel |
ALKFXABYAWXJNL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


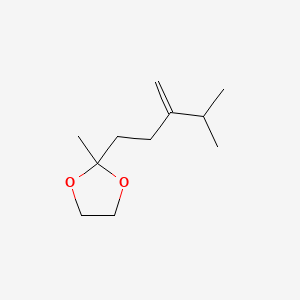
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)
![N,N-Dimethyl-N'-[2-methyl-4-(trifluoromethyl)phenyl]methanimidamide](/img/structure/B14484186.png)


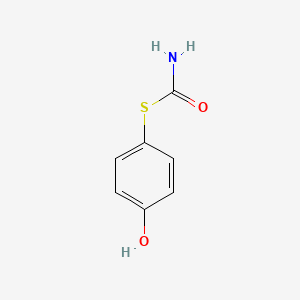
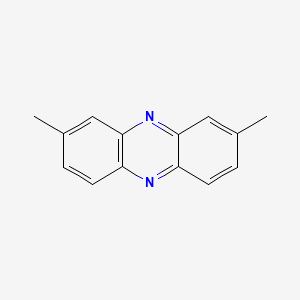
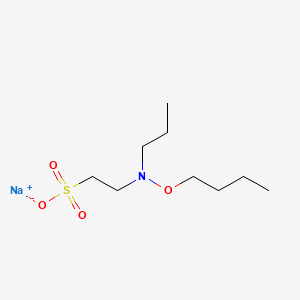
silane](/img/structure/B14484229.png)
